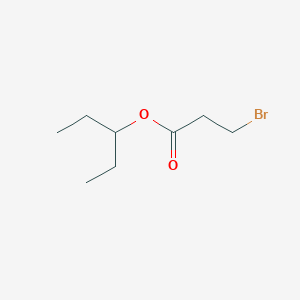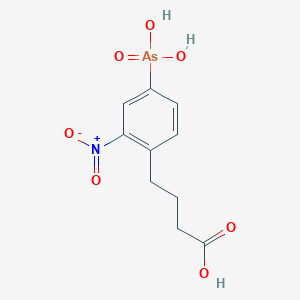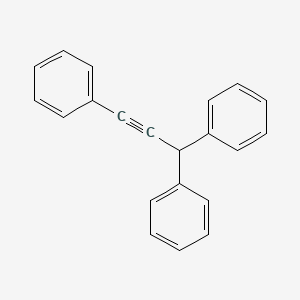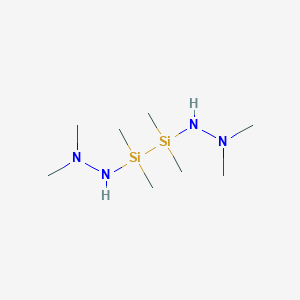
1,1'-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) is a compound that features a unique structure with silicon and nitrogen atoms
Preparation Methods
The synthesis of 1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) typically involves the reaction of 1,1,2,2-Tetramethyldisilane with 2,2-dimethylhydrazine under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break silicon-nitrogen bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, which have applications in electronics and other high-tech industries.
Mechanism of Action
The mechanism of action of 1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation or disruption of chemical bonds, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) can be compared with other similar compounds, such as:
1,1,2,2-Tetramethyldisilane: This compound is a precursor in the synthesis of the target compound and shares similar silicon-based properties.
2,2-Dimethylhydrazine: This compound is another precursor and is known for its reactivity with silicon-containing compounds.
1,2-Dichlorotetramethyldisilane: This compound is similar in structure but contains chlorine atoms, which can influence its reactivity and applications.
Properties
CAS No. |
6026-22-8 |
|---|---|
Molecular Formula |
C8H26N4Si2 |
Molecular Weight |
234.49 g/mol |
IUPAC Name |
2-[[(2,2-dimethylhydrazinyl)-dimethylsilyl]-dimethylsilyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C8H26N4Si2/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h9-10H,1-8H3 |
InChI Key |
VVGRAIDYOLOSKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N[Si](C)(C)[Si](C)(C)NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


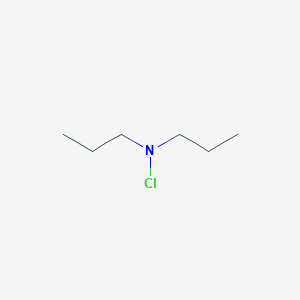
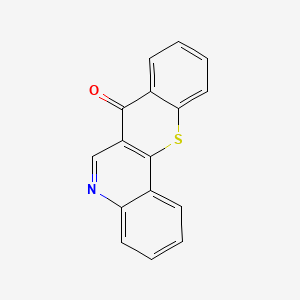


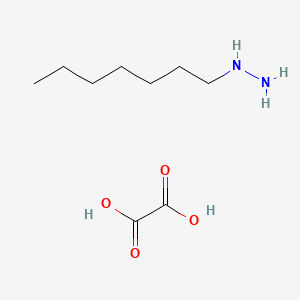
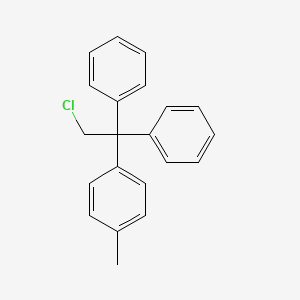
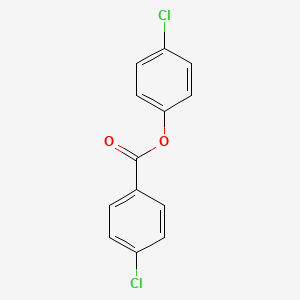

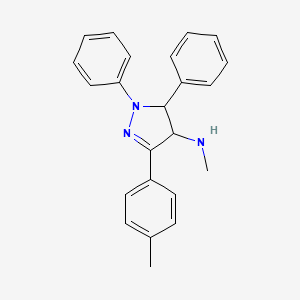
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)
